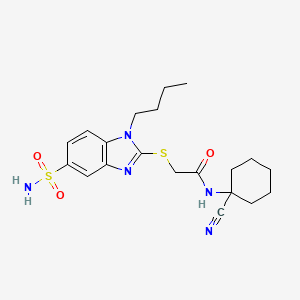
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O3S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₈N₄O₂S₂
- Molecular Weight: 358.46 g/mol
The structure of the compound includes a benzimidazole core, which is often associated with diverse biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study on newly synthesized benzimidazole derivatives demonstrated that several compounds showed high potential to inhibit the proliferation of cancer cells in vitro. The compounds were tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays.
Key Findings:
- Compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines.
- The presence of functional groups such as sulfonamide and cyano moieties enhanced biological activity.
| Compound | Cell Line | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| 5 | A549 | 6.26 | Antitumor |
| 6 | HCC827 | 6.48 | Antitumor |
| 9 | NCI-H358 | 16.00 | Antitumor |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored. Studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Testing Methodology:
Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines, targeting organisms such as Escherichia coli and Staphylococcus aureus.
Results:
- Compounds demonstrated varying degrees of antibacterial activity.
- Some derivatives showed promising results against Staphylococcus aureus, indicating potential for further development as antimicrobial agents.
Study on Benzimidazole Derivatives
In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of benzimidazole derivatives and evaluated their biological activities. Among these, the compound with a sulfonamide group exhibited notable antitumor effects, particularly in two-dimensional cell culture systems.
Highlights:
- The study emphasized the importance of structural modifications in enhancing biological efficacy.
- The compound's ability to bind DNA was assessed, revealing that it predominantly interacted with the minor groove of DNA, which is critical for its mechanism of action.
特性
IUPAC Name |
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-2-3-11-25-17-8-7-15(30(22,27)28)12-16(17)23-19(25)29-13-18(26)24-20(14-21)9-5-4-6-10-20/h7-8,12H,2-6,9-11,13H2,1H3,(H,24,26)(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYPFMKPRAALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














